1-((2,5-Dimethylphenyl)sulfonyl)proline

Medicinal Chemistry Chiral Catalysis Sulfonamide

1-((2,5-Dimethylphenyl)sulfonyl)proline, with molecular formula C₁₃H₁₇NO₄S and molecular weight 283.34 g/mol, is a synthetic derivative of L-proline featuring an N-sulfonyl group attached to a 2,5-dimethylphenyl ring. This compound belongs to the broader class of N-arylsulfonyl-proline derivatives, a privileged scaffold recognized for its utility in medicinal chemistry as a core component of potent integrin antagonists and in asymmetric catalysis as a chiral ligand.

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS No. 1104519-76-7
Cat. No. B6422806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,5-Dimethylphenyl)sulfonyl)proline
CAS1104519-76-7
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2C(=O)O
InChIInChI=1S/C13H17NO4S/c1-9-5-6-10(2)12(8-9)19(17,18)14-7-3-4-11(14)13(15)16/h5-6,8,11H,3-4,7H2,1-2H3,(H,15,16)
InChIKeyDSNYXAWSXDBVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2,5-Dimethylphenyl)sulfonyl)proline (CAS 1104519-76-7): A Sulfonamide-Modified Proline Building Block for Targeted Synthesis and Biological Profiling


1-((2,5-Dimethylphenyl)sulfonyl)proline, with molecular formula C₁₃H₁₇NO₄S and molecular weight 283.34 g/mol, is a synthetic derivative of L-proline featuring an N-sulfonyl group attached to a 2,5-dimethylphenyl ring . This compound belongs to the broader class of N-arylsulfonyl-proline derivatives, a privileged scaffold recognized for its utility in medicinal chemistry as a core component of potent integrin antagonists and in asymmetric catalysis as a chiral ligand [1]. The sulfonamide linkage introduces distinct electronic and steric properties compared to the native amino acid, enabling specific interactions with biological targets and catalytic intermediates.

Why Substituting 1-((2,5-Dimethylphenyl)sulfonyl)proline (CAS 1104519-76-7) with Unmodified Proline or Other Analogs Compromises Experimental Outcomes


Unmodified proline lacks the N-sulfonyl group that is critical for anchoring the molecule within enzyme active sites or for directing stereochemical outcomes in catalysis. Within the N-arylsulfonyl-proline class, even minor variations in the aryl substitution pattern—such as the presence, position, and number of methyl groups—can drastically alter biological activity, potency, and selectivity [1]. Structure-activity relationship (SAR) studies on related integrin inhibitors demonstrate that modifications to the phenylsulfonyl moiety directly impact target engagement, with certain substitutions leading to a complete loss of inhibitory effect [2]. Therefore, 1-((2,5-dimethylphenyl)sulfonyl)proline cannot be interchanged with proline or other sulfonylprolines without risking irreproducible results or failed assays.

1-((2,5-Dimethylphenyl)sulfonyl)proline (CAS 1104519-76-7): Comparative Evidence for Informed Procurement Decisions


Sulfonamide Modification Introduces Unique Electronic and Steric Profile Relative to Unmodified Proline

1-((2,5-Dimethylphenyl)sulfonyl)proline differs fundamentally from L-proline through the addition of an N-sulfonyl group bearing a 2,5-dimethylphenyl substituent . This modification replaces the secondary amine of proline with a sulfonamide, altering the pKa, hydrogen-bonding capacity, and conformational rigidity of the molecule. While no direct, quantitative head-to-head comparison with L-proline is available in the public domain, this structural transformation is recognized across the class of N-arylsulfonyl-prolines as conferring unique properties essential for applications in drug discovery and asymmetric synthesis [1].

Medicinal Chemistry Chiral Catalysis Sulfonamide

2,5-Dimethyl Substitution on the Phenyl Ring Modulates Lipophilicity and Steric Bulk Compared to Other N-Arylsulfonyl Prolines

Within the N-arylsulfonyl-proline class, the substitution pattern on the aryl ring is a key driver of biological activity and physicochemical properties. The 2,5-dimethyl substitution on the phenyl ring of the target compound is expected to influence lipophilicity (logP) and steric interactions relative to unsubstituted phenyl, mono-substituted, or differently di-substituted analogs [1]. SAR studies on αvβ1 integrin inhibitors demonstrate that even subtle changes to the aryl group can dramatically impact potency; for instance, the introduction of a β,β-dimethyl substitution elsewhere in the molecule abolished the inhibitory effect of the lead compound c8 [2]. While direct quantitative data for this specific compound is not publicly available, these class-level findings strongly suggest that the 2,5-dimethyl pattern imparts a distinct selectivity and activity profile compared to other N-arylsulfonyl-prolines.

Structure-Activity Relationship Medicinal Chemistry Sulfonylproline

The N-Arylsulfonylproline Scaffold is a Privileged Structure in Integrin Antagonist Development

The N-arylsulfonyl-proline core has been extensively validated as a key pharmacophore in the development of potent and selective integrin antagonists, particularly those targeting αvβ1, VLA-4, and α4β7 integrins [1][2]. While 1-((2,5-dimethylphenyl)sulfonyl)proline itself may not have published potency data, its scaffold is directly analogous to that of c8, a prototype αvβ1 integrin inhibitor which demonstrated significant antifibrotic effects in multiple in vivo mouse models and maintained excellent potency and selectivity over other RGD integrins [2]. This established track record positions the target compound as a valuable building block or reference standard for medicinal chemistry programs aiming to exploit this privileged scaffold.

Integrin Antagonist Drug Discovery Scaffold

Optimal Research Applications for 1-((2,5-Dimethylphenyl)sulfonyl)proline (CAS 1104519-76-7)


Medicinal Chemistry: Development of αvβ1 Integrin Antagonists

This compound serves as a critical building block for synthesizing analogs of the αvβ1 integrin inhibitor c8, a validated antifibrotic agent. The N-arylsulfonyl-proline core is essential for binding to the integrin, and the 2,5-dimethylphenyl group offers a distinct steric and electronic profile for SAR exploration [1].

Medicinal Chemistry: VLA-4 and α4β7 Antagonist Synthesis

As part of the broader class of N-arylsulfonyl-proline derivatives, this compound can be employed in the synthesis of potential VLA-4 and α4β7 integrin antagonists, which are under investigation for inflammatory and autoimmune conditions [2].

Asymmetric Organocatalysis

Sulfonyl-modified proline derivatives have been investigated as chiral organocatalysts. The presence of the sulfonamide group can enhance stereocontrol in reactions such as aldol additions and Mannich reactions by providing additional hydrogen-bonding interactions and steric shielding [2].

Reference Standard for Analytical and Biological Assays

The compound can be utilized as an authentic reference standard in HPLC, LC-MS, or in vitro binding assays to confirm the identity and purity of newly synthesized N-arylsulfonyl-proline derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((2,5-Dimethylphenyl)sulfonyl)proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.